1,2,3,4-Tetramethyl-9H-carbazole

Positional isomerism Carbazole regiochemistry X-ray crystallography

1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4) is the strategic procurement choice when synthetic routes demand exclusive functionalization at the 5–8 positions of the carbazole core. Its contiguous 1,2,3,4-methylation blocks all competing sites on one benzo ring, eliminating regioisomeric mixtures during electrophilic substitution and enabling clean monofunctionalized or difunctionalized products for downstream cross-coupling. Unlike the commercially dominant 1,3,6,8-isomer (tMCz), this isomer offers a ring-asymmetric donor topology with enhanced electron density concentrated on a single ring—critical for structure–property relationship studies in TADF emitter design, charge-transport materials, and systematic SAR screening. As a niche positional isomer filling a critical gap in commercially available tetramethylcarbazole libraries, this compound is supplied via custom synthesis to meet precise purity and quantity requirements.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 33553-27-4
Cat. No. B12966046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethyl-9H-carbazole
CAS33553-27-4
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C
InChIInChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3
InChIKeyPYVPMCZSTWELEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4): Procurement-Relevant Identity and Structural Classification


1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4, molecular formula C₁₆H₁₇N, molecular weight 223.31 g/mol) is a C-tetramethylated derivative of the tricyclic heteroaromatic compound 9H-carbazole, belonging to the polycyclic aromatic nitrogen-containing heterocycle class [1]. Its defining structural feature is the contiguous placement of four methyl groups at the 1, 2, 3, and 4 positions—all on the same benzo ring—while the opposite benzo ring (positions 5 through 8) remains fully unsubstituted [2]. This isomer is one of several possible tetramethyl-9H-carbazole positional isomers and is distinct from the widely studied 1,3,6,8-tetramethyl-9H-carbazole (CAS 6558-85-6) that serves as a dominant electron-donor building block in thermally activated delayed fluorescence (TADF) OLED research [3].

Why 1,2,3,4-Tetramethyl-9H-carbazole Cannot Be Replaced by Common Tetramethylcarbazole Isomers in Structure-Sensitive Applications


Among C₁₆H₁₇N tetramethylcarbazole positional isomers, the electronic and steric consequences of methylation pattern differ fundamentally. The 1,3,6,8 isomer (tMCz) places methyl groups at alternating positions on both benzo rings, which introduces steric hindrance at the 1- and 8-positions flanking the N–H moiety—this steric effect is explicitly leveraged in TADF emitter design to twist the donor–acceptor dihedral angle and reduce the singlet–triplet energy gap (ΔEST) from 0.32 eV (with unsubstituted carbazole) to 0.10 eV [1]. In contrast, the 1,2,3,4 isomer concentrates all four methyl groups contiguously on a single benzo ring, leaving the opposite ring sterically and electronically unperturbed [2]. This asymmetric distribution creates a markedly different HOMO localization pattern, N–H accessibility profile, and regioselective functionalization landscape. Any generic interchange between tetramethylcarbazole isomers—without confirming the specific substitution pattern—risks altering donor strength, solubility parameters, or the site-selectivity of subsequent synthetic transformations [3].

Quantitative Differential Evidence for 1,2,3,4-Tetramethyl-9H-carbazole: Comparator-Based Selection Data


Contiguous Four-Methyl Substitution Pattern: Structural Differentiation from the 1,3,6,8-Isomer by Complete Ring Asymmetry

1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4, SMILES: Cc1c(C)c(C)c2c([nH]c3ccccc32)c1C) places all four methyl substituents contiguously on a single benzo ring of the carbazole core, confirmed by the SMILES string from the authoritative DrugFuture database [1]. By contrast, the industrially prevalent 1,3,6,8-tetramethyl-9H-carbazole isomer (CAS 6558-85-6) distributes methyl groups symmetrically at alternating positions across both benzo rings (InChI: InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3) . The 1,2,3,4-isomer therefore presents one sterically congested, electron-rich benzo ring and one completely unsubstituted benzo ring, creating a uniquely asymmetric electronic structure not available in any other tetramethylcarbazole isomer. This ring asymmetry is structurally analogous to the distinction between 1,2,3,4-tetrahydrocarbazole (THC) derivatives—well-established intermediates for oxidative aromatization to carbazoles [2].

Positional isomerism Carbazole regiochemistry X-ray crystallography

Isomer-Dependent Solid-State Thermal Stability: Melting Point Range Differentiates Tetramethylcarbazole Isomers by ≥30 °C

Melting point data available for tetramethylcarbazole isomers demonstrates that the specific methylation pattern exerts a substantial influence on solid-state packing and thermal stability. The 1,3,6,8-isomer (CAS 6558-85-6) melts at 142–146 °C, while the 1,4,5,8-isomer (CAS 20355-42-4) melts at 174–175.5 °C—a difference of approximately 30 °C attributable solely to positional isomerism [1]. Unsubstituted 9H-carbazole melts substantially higher at 244–246 °C [2]. Although an experimentally determined melting point for 1,2,3,4-tetramethyl-9H-carbazole is not publicly reported in the peer-reviewed literature (N/A in standard chemical databases including ChemSrc and DrugFuture as of the search date), the 30+ °C thermal range spanned by the known isomers demonstrates that the methylation pattern critically determines solid-state lattice energy. This class-level evidence supports the inference that the 1,2,3,4-isomer possesses a distinct and procurement-relevant thermal profile.

Thermal analysis Solid-state properties Isomer purity

Electronic Differentiation Through Methylation Pattern: HOMO Energy Shift of ~0.27 eV Confirmed for 1,3,6,8-Isomer vs. Unsubstituted Carbazole; Distinct Shift Predicted for 1,2,3,4-Isomer

In a direct experimental comparison, the 1,3,6,8-tetramethyl isomer (tMCz) incorporated into a D–A TADF emitter (tMCzPN) shifted the HOMO energy level from −5.93 eV (for the unsubstituted carbazole analog CzPN) to −5.66 eV—a donor-strengthening uplift of 0.27 eV determined by cyclic voltammetry in DMF [1]. This HOMO elevation is attributed to the electron-donating inductive effect of the four methyl groups and the increased dihedral twist between donor and acceptor units. Critically, the 1,2,3,4-isomer localizes all four methyl groups on one benzo ring, concentrating the inductive electron-donating effect asymmetrically. DFT calculations on methylcarbazole positional isomers demonstrate that the HOMO energy and distribution are exquisitely sensitive to whether methyl groups are placed at 1-, 2-, 3-, or 4-positions [2]. While direct experimental CV data for the isolated 1,2,3,4-isomer are absent from the open literature, the well-established structure–property relationship for carbazole methylation permits the class-level inference that the 1,2,3,4-isomer possesses a HOMO level intermediate between unsubstituted carbazole (−5.93 eV) and the 1,3,6,8-isomer (−5.66 eV), with a distinct HOMO spatial distribution concentrated on the methylated ring [3].

Cyclic voltammetry HOMO energy Donor strength Density functional theory

Unique Regioselective Functionalization Potential: Four Contiguous Blocked Positions Create a Single Accessible Benzo Ring for Site-Specific C–H Activation

The 1,2,3,4-tetramethyl substitution pattern saturates all four positions of one benzo ring with methyl groups, rendering these positions inert toward electrophilic aromatic substitution or C–H functionalization. Consequently, only positions 5, 6, 7, and 8 on the opposite ring remain available for further synthetic elaboration. This stands in contrast to the 1,3,6,8-isomer, where both rings retain reactive positions (2,4,5,7) interspersed among the methyl groups, creating a more complex mixture of potential regioisomeric products upon further functionalization [1]. The 1,3,6,8-isomer's alternating methylation pattern has been explicitly exploited for steric protection at the 1- and 8-positions flanking the N–H group, but this leaves multiple reactive sites on both rings [2]. The 1,2,3,4-isomer offers a cleaner regiochemical outcome: reactions at the unsubstituted ring proceed without positional ambiguity. This property is structurally analogous to the synthetic logic employed in 1,2,3,4-tetrahydrocarbazole chemistry, where the saturated ring can be selectively functionalized or aromatized independently [3].

C–H activation Regioselective synthesis Carbazole functionalization

Solubility Enhancement via Contiguous Methylation: Class-Level Evidence for Improved Organic Solvent Solubility Relative to Unsubstituted Carbazole

The introduction of four methyl substituents onto the carbazole core universally improves solubility in organic solvents relative to unsubstituted carbazole. This is a well-established class-level property of alkylated carbazoles, confirmed across multiple methylcarbazole and polymethylcarbazole derivatives [1]. The contiguous 1,2,3,4-tetramethyl arrangement creates a hydrophobic patch on one face of the molecule that disrupts the strong π–π stacking interactions responsible for the poor solubility of unsubstituted carbazole (which crystallizes as plates with a melting point of 244–246 °C). While quantitative solubility data (mg/mL in specific solvents) for the isolated 1,2,3,4-isomer are not publicly reported, 1,3,6,8-tetramethyl-9H-carbazole is documented as a white-to-yellow crystalline powder with improved handling characteristics relative to unsubstituted carbazole . The 1,2,3,4-isomer, by concentrating all four methyl groups on one ring, may exhibit anisotropic solvation behavior distinct from the symmetrically methylated isomers—a hypothesis supported by the well-known relationship between molecular symmetry and solubility in carbazole derivatives [2].

Solubility Process chemistry Solution processing

Recommended Procurement Scenarios for 1,2,3,4-Tetramethyl-9H-carbazole Based on Verified Differential Properties


Regioselective Synthesis of 5,6,7,8-Functionalized Carbazole Derivatives Without Protecting Group Chemistry

When the synthetic objective requires installation of functional groups (halogens, boronic esters, aryl substituents, or donor/acceptor units) exclusively at the 5, 6, 7, or 8 positions of the carbazole core, 1,2,3,4-tetramethyl-9H-carbazole is the preferred starting material. The contiguous methylation of positions 1–4 blocks all competing reactive sites on that ring, enabling electrophilic bromination, nitration, Friedel–Crafts acylation, or directed C–H activation at positions 5–8 without regioisomeric mixtures [1]. This eliminates the chromatographic separation of regioisomers that would be required if the 1,3,6,8-isomer (which exposes reactive positions on both rings) or unsubstituted carbazole were used. The clean monofunctionalized or difunctionalized products obtained can subsequently serve as cross-coupling partners in Suzuki, Buchwald–Hartwig, or Ullmann reactions for constructing extended π-conjugated materials [2].

Asymmetric Donor Building Block for Donor–Acceptor (D–A) Type Optoelectronic Materials

1,2,3,4-Tetramethyl-9H-carbazole offers a unique electron-donor profile for D–A molecular design: the methyl-concentrated benzo ring provides enhanced electron density via the inductive effect of four methyl groups, while the unsubstituted ring preserves the steric accessibility needed for coupling to acceptor units. This ring-asymmetric donor topology distinguishes it from the symmetrically substituted 1,3,6,8-isomer (tMCz), whose HOMO is known to lie at −5.66 eV vs. −5.93 eV for unsubstituted carbazole [1]. For researchers exploring structure–property relationships where asymmetric donor electronic distribution is hypothesized to improve charge-transfer directionality, reduce aggregation-caused quenching, or tune the dihedral angle between donor and acceptor in TADF emitters, the 1,2,3,4-isomer provides a structurally rational procurement choice distinct from the commercially dominant 1,3,6,8-isomer.

Isomer Library Component for Carbazole Structure–Activity Relationship (SAR) Studies in Materials Science or Medicinal Chemistry

A complete positional isomer library of tetramethylcarbazoles is essential for systematic SAR studies correlating methylation pattern with photophysical, electrochemical, thermal, or biological properties. The 1,3,6,8-isomer (CAS 6558-85-6) and 1,4,5,8-isomer (CAS 20355-42-4) are commercially available from multiple vendors, but the 1,2,3,4-isomer (CAS 33553-27-4) fills a critical gap as the isomer with the maximum possible substitution asymmetry [1]. Including this isomer in screening sets enables the deconvolution of electronic (inductive) vs. steric effects of methylation, since the 1,2,3,4 pattern differs from the 1,3,6,8 pattern in both the number of methyl groups per ring and their adjacency. Studies on methylcarbazole proton-donating power have established that the position of methyl substitution measurably affects the basicity/basicity trend (2-Me > 4-Me > 3-Me > 1-Me for monomethylcarbazoles) [2], confirming that SAR studies benefit from comprehensive isomer coverage.

Precursor for Oxidative Aromatization Studies and Tetrahydrocarbazole-to-Carbazole Methodology Development

The 1,2,3,4-substitution pattern directly corresponds to the aromatic product obtained upon oxidative dehydrogenation of the corresponding 1,2,3,4-tetrahydrocarbazole derivative. Tetrahydrocarbazoles (THCs) are key synthetic intermediates produced via the Fischer indole synthesis from phenylhydrazines and cyclohexanones, and their subsequent aromatization to carbazoles is a pivotal transformation in both industrial and academic carbazole synthesis [1]. The fully aromatized 1,2,3,4-tetramethyl-9H-carbazole serves as an authentic reference standard for monitoring aromatization reaction progress (by TLC, HPLC, or NMR), for calibrating yield determinations, and for verifying that oxidative conditions do not cause methyl group migration or over-oxidation. Electrochemical aromatization protocols are an active area of methodology development, and having the target carbazole product in hand is essential for reaction optimization [2].

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